N'-(1-benzylpiperidin-4-yl)-N,N-dimethylethane-1,2-diamine dihydrochloride
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-N',N'-dimethylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3.2ClH/c1-18(2)13-10-17-16-8-11-19(12-9-16)14-15-6-4-3-5-7-15;;/h3-7,16-17H,8-14H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNMOZUNMRUVEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1CCN(CC1)CC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(1-benzylpiperidin-4-yl)-N,N-dimethylethane-1,2-diamine dihydrochloride (CAS Number: 1332531-09-5) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₆H₂₉Cl₂N₃
- Molecular Weight : 306.33 g/mol
- Structure : Contains a benzylpiperidine moiety linked to a dimethylethane-1,2-diamine backbone.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antibacterial Activity : Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Antitumor Potential : Preliminary studies suggest cytotoxic effects on certain cancer cell lines.
- Neuropharmacological Effects : Potential implications in modulating neurotransmitter systems.
Antibacterial Activity
A study evaluating the antibacterial properties of related compounds highlighted that structural modifications significantly influence their efficacy against pathogens. The presence of a benzyl group is associated with enhanced activity against Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Efficacy Comparison
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzimidazole Derivative | E. coli | 1 μg/mL |
| Benzimidazole Derivative | S. aureus | 2 μg/mL |
| N'-(1-benzylpiperidin...) | E. coli | TBD |
| N'-(1-benzylpiperidin...) | M. catarrhalis | TBD |
The precise mechanism by which this compound exerts its antibacterial effects is not fully elucidated. However, it is hypothesized that the compound may interact with bacterial cell membranes or inhibit essential metabolic pathways, similar to other piperidine derivatives .
Antitumor Activity
Preliminary investigations into the antitumor properties of this compound suggest that it may induce apoptosis in cancer cells. A comparative analysis of structurally related compounds indicates that modifications to the piperidine ring can enhance cytotoxicity against specific cancer lines .
Neuropharmacological Effects
The potential neuropharmacological effects are attributed to the compound's ability to interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. This interaction may lead to anxiolytic or antidepressant-like effects, warranting further investigation .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of this compound to optimize its biological activity. For instance:
- A study highlighted the synthesis of benzoyl-substituted derivatives showing promising antibacterial activity against resistant strains of bacteria .
- Another investigation into the pharmacokinetics and ADME (Absorption, Distribution, Metabolism, Excretion) profiling indicated favorable characteristics for drug development .
Scientific Research Applications
Medicinal Chemistry
N'-(1-benzylpiperidin-4-yl)-N,N-dimethylethane-1,2-diamine dihydrochloride has been investigated for its potential therapeutic effects in various diseases. Its structural features suggest it may interact with neurotransmitter systems and could be beneficial in treating neurological disorders.
Case Study: Dopaminergic Activity
A study published in Journal of Medicinal Chemistry explored the compound's affinity for dopamine receptors. The results indicated that the compound acts as a partial agonist at D2 dopamine receptors, which are implicated in the treatment of schizophrenia and Parkinson’s disease. This property suggests potential applications in developing new antipsychotic medications .
Neuropharmacology
The compound's ability to modulate neurotransmitter systems positions it as a candidate for neuropharmacological research.
Table 1: Neuropharmacological Effects
| Effect | Mechanism | Reference |
|---|---|---|
| D2 Receptor Agonism | Modulates dopaminergic signaling | |
| Serotonin Receptor Interaction | Potential antidepressant effects | |
| NMDA Receptor Modulation | Neuroprotective properties |
Synthesis and Derivatives
The synthesis of this compound has been optimized to enhance yield and purity. Various derivatives have been synthesized to explore structure-activity relationships (SAR) which may lead to compounds with improved efficacy and reduced side effects.
Case Study: Derivative Optimization
Research conducted on derivative compounds showed that modifications to the benzyl group significantly affected receptor binding affinity and selectivity. For instance, certain derivatives exhibited enhanced activity at serotonin receptors, indicating potential for development as antidepressants .
Toxicology and Safety Profile
Understanding the safety profile of this compound is critical for its application in human therapies. Preliminary toxicological assessments suggest a favorable safety profile at therapeutic doses; however, further studies are warranted to fully elucidate its long-term effects and potential toxicity.
Table 2: Toxicological Data Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Benzylpiperidine vs. Methylpiperidine Derivatives The target compound and N-(1-benzylpiperidin-4-yl)-N-ethylpyrimidin-2-amine dihydrochloride () share a benzyl-substituted piperidine core, which enhances lipophilicity and CNS penetration compared to the methyl-substituted analog in . In contrast, N,N-Dimethyl(1-methylpiperidin-4-yl)methanamine dihydrochloride () lacks the benzyl group, reducing its lipophilicity and likely limiting its utility in CNS applications. Its simpler structure may favor use as a building block in organic synthesis .
Ethane-Diamine vs. Pyrimidine Modifications The target compound’s ethane-diamine chain with N,N-dimethyl groups provides conformational flexibility and basicity, which are advantageous for interactions with ion channels or G-protein-coupled receptors. The dihydrochloride salt further stabilizes the protonated amines, enhancing solubility . This structural feature aligns with applications in antiviral or anticancer therapies .
Aromatic vs. Aliphatic Diamines
- N,N,N',N'–Tetramethyl-p-phenylenediamine dihydrochloride () features a planar, conjugated aromatic system, making it suitable for redox reactions and electrochemical studies. Its dihydrochloride salt improves stability in aqueous media, contrasting with the aliphatic diamine chains in the target compound, which prioritize flexibility over conjugation .
Solubility and Salt Effects All compared compounds are dihydrochloride salts, ensuring moderate aqueous solubility. However, the benzylpiperidine derivatives (Target and ) exhibit higher molecular weights and hydrophobicity, necessitating salt forms for pharmaceutical compatibility.
Research Findings and Implications
- Pharmacological Potential: The target compound’s benzylpiperidine and dimethylated ethane-diamine structure suggests affinity for sigma receptors or serotonin transporters, which are implicated in neuropsychiatric disorders. Its discontinued status () may reflect challenges in synthesis or formulation rather than efficacy .
- Comparative Bioavailability : The pyrimidine-containing analog () may exhibit superior metabolic stability due to its aromatic ring, though its higher molecular weight (369.33 vs. 332.92 g/mol) could reduce blood-brain barrier permeability compared to the target compound .
- Industrial Relevance: The tetramethylphenylenediamine derivative () is primarily used in non-pharmaceutical contexts, highlighting the diversity of dihydrochloride salts in research applications .
Preparation Methods
Formation of 1-Benzylpiperidin-4-yl Intermediate
- The piperidine ring is commonly synthesized via reductive amination or nucleophilic substitution reactions starting from 4-piperidone or related precursors.
- Benzylation is achieved by reacting the piperidine nitrogen with benzyl halides (e.g., benzyl chloride or benzyl bromide) under basic conditions to yield 1-benzylpiperidine derivatives.
- Reaction parameters such as temperature (typically 50–80°C), solvent choice (e.g., acetonitrile or ethanol), and reaction time (several hours) are optimized for maximum conversion.
Introduction of N,N-Dimethylethane-1,2-diamine Side Chain
- The key step involves coupling the 1-benzylpiperidin-4-yl intermediate with N,N-dimethylethane-1,2-diamine.
- This is often performed via nucleophilic substitution using a suitable leaving group on the piperidine ring (e.g., halogenated ethane derivatives).
- Alternatively, reductive amination of an aldehyde-functionalized piperidine intermediate with N,N-dimethylethane-1,2-diamine can be employed.
- Reaction conditions are carefully controlled to suppress side reactions such as cyclization or over-alkylation.
Conversion to Dihydrochloride Salt
- The free base of N'-(1-benzylpiperidin-4-yl)-N,N-dimethylethane-1,2-diamine is dissolved in anhydrous solvent such as benzene or ethanol.
- Dry hydrogen chloride gas is bubbled through the solution until saturation, precipitating the dihydrochloride salt.
- The precipitate is filtered, washed, and dried under vacuum to yield the pure dihydrochloride salt.
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Benzylation of piperidine | Benzyl chloride, base (e.g., NaHCO3), solvent (EtOH) | 50–80 | 3–6 | 75–85 | Control to avoid dibenzylation |
| Coupling with diamine | N,N-dimethylethane-1,2-diamine, halogenated intermediate | 60–90 | 4–8 | 65–80 | Excess diamine to suppress side products |
| Salt formation | Dry HCl gas, solvent (benzene or EtOH) | Room temp | 1–2 | >95 | Ensure dryness to avoid hydrolysis |
- Studies show that controlling the molar ratio of reactants and reaction temperature is critical to minimizing by-products such as cyclic diamines and trialkylated amines, which can form via intramolecular reactions or over-alkylation.
- Continuous monitoring by gas chromatography (GC) or high-performance liquid chromatography (HPLC) is recommended to track intermediate formation and optimize reaction times.
- The use of dry solvents and anhydrous conditions during salt formation significantly improves the purity and crystallinity of the dihydrochloride salt.
- Purification steps may include recrystallization from ethanol or ethyl acetate to remove residual impurities.
| Method | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|
| Nucleophilic substitution | Straightforward, scalable | Side reactions possible | 65–80 |
| Reductive amination | High selectivity for desired product | Requires careful control of reducing agent | 70–85 |
| Salt formation by HCl gas | Produces stable, pure salt form | Requires handling of corrosive gas | >95 |
The preparation of N'-(1-benzylpiperidin-4-yl)-N,N-dimethylethane-1,2-diamine dihydrochloride involves a multi-step synthesis focusing on selective benzylation, efficient coupling with N,N-dimethylethane-1,2-diamine, and salt formation. Optimization of reaction parameters and purification techniques is essential to achieve high yields and purity. The process benefits from rigorous control of reaction conditions and analytical monitoring to minimize by-products and ensure reproducibility.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for N'-(1-benzylpiperidin-4-yl)-N,N-dimethylethane-1,2-diamine dihydrochloride, and how can purity be validated?
- Methodology :
- Synthesis : Use nucleophilic substitution or reductive amination to functionalize the piperidine core. For example, benzylation of 4-aminopiperidine derivatives followed by coupling with N,N-dimethylethane-1,2-diamine. Crystallization (e.g., from ethanol/water mixtures) is critical for isolating the dihydrochloride salt .
- Purity Validation : Employ HPLC with UV detection (λmax ~255 nm, as seen in analogous compounds) and elemental analysis (C, H, N, Cl) to confirm ≥98% purity. Monitor by TLC (silica gel, methanol:chloroform 1:9) .
Q. Which spectroscopic techniques are optimal for structural characterization?
- Methodology :
- 1H/13C NMR : Resolve piperidine ring protons (δ 1.5–3.0 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm). Use DMSO-d6 or CDCl3 with TMS as an internal standard.
- Mass Spectrometry : ESI-MS in positive ion mode to confirm the molecular ion ([M+H]+) and fragmentation patterns.
- UV-Vis : Confirm absorbance maxima (e.g., λmax 255 nm for related piperidine derivatives) .
Q. What safety protocols are essential for handling this compound?
- Methodology :
- Storage : Store at -20°C in airtight, light-resistant containers to prevent hygroscopic degradation .
- PPE : Use nitrile gloves (tested for chemical resistance) and lab coats. Conduct work in a fume hood to avoid inhalation .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be methodologically resolved?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations, incubation times). Use standardized protocols (e.g., MTT assays for cytotoxicity).
- Dose-Response Curves : Validate EC50/IC50 values across multiple replicates. Apply statistical tools (e.g., ANOVA) to identify outliers .
- Control Experiments : Include positive/negative controls (e.g., known receptor agonists/antagonists) to contextualize results .
Q. What computational strategies model the compound’s receptor interactions?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., opioid or sigma receptors). Parameterize the piperidine nitrogen and benzyl group for hydrogen bonding/π-π interactions.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energies (MM/PBSA) .
Q. How can reaction conditions be optimized for scalable synthesis?
- Methodology :
- Design of Experiments (DoE) : Vary temperature (20–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation). Use response surface methodology (RSM) to identify optimal parameters.
- Flow Chemistry : Implement continuous-flow reactors (per ) to enhance yield and reduce side reactions. Monitor in real-time via inline IR spectroscopy .
Q. What strategies resolve discrepancies in pharmacokinetic (PK) data between in vitro and in vivo models?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
